molecular formula C7H2BrFN2O2 B13928035 4-Bromo-5-fluoro-2-nitrobenzonitrile

4-Bromo-5-fluoro-2-nitrobenzonitrile

Cat. No.: B13928035
M. Wt: 245.01 g/mol
InChI Key: NNPTUZCJOLVKEX-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrFN2O2 and a molecular weight of 245.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzonitrile core. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-nitrobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile followed by nitration. The bromination step can be carried out using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C for 45 hours . The nitration step involves the use of concentrated sulfuric acid , sodium nitrite , and copper(II) sulfate pentahydrate in a mixture of water, acetic acid, and cyclohexane at temperatures ranging from -5°C to 50°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-5-fluoro-2-nitrobenzonitrile is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoro-2-nitrobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which provide distinct reactivity and binding properties compared to other similar compounds. This makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C7H2BrFN2O2

Molecular Weight

245.01 g/mol

IUPAC Name

4-bromo-5-fluoro-2-nitrobenzonitrile

InChI

InChI=1S/C7H2BrFN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H

InChI Key

NNPTUZCJOLVKEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C#N

Origin of Product

United States

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